molecular formula C9H5F3N2O3S B1520667 1,6-Naphthyridin-5-yl trifluoromethanesulfonate CAS No. 909649-09-8

1,6-Naphthyridin-5-yl trifluoromethanesulfonate

Cat. No.: B1520667
CAS No.: 909649-09-8
M. Wt: 278.21 g/mol
InChI Key: JEFYTZPTJXLZSK-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-5-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H5F3N2O3S. It is a derivative of naphthyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a trifluoromethanesulfonate group attached to the naphthyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Naphthyridin-5-yl trifluoromethanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 1,6-naphthyridin-5-ol with trifluoromethanesulfonic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 1,6-naphthyridin-5-ol is replaced by the trifluoromethanesulfonate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1,6-Naphthyridin-5-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkyl halides, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted naphthyridine derivatives.

Scientific Research Applications

1,6-Naphthyridin-5-yl trifluoromethanesulfonate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic synthesis.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is employed in the chemical industry for the production of various chemical products and intermediates.

Comparison with Similar Compounds

1,6-Naphthyridin-5-yl trifluoromethanesulfonate is similar to other naphthyridine derivatives, such as 5-Methoxy-3-phenyl-1,6-naphthyridin-2-yl trifluoromethanesulfonate and 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

1,6-naphthyridin-5-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O3S/c10-9(11,12)18(15,16)17-8-6-2-1-4-13-7(6)3-5-14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFYTZPTJXLZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2OS(=O)(=O)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661333
Record name 1,6-Naphthyridin-5-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909649-09-8
Record name 1,6-Naphthyridin-5-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-naphthyridin-5-yl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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